molecular formula C21H27N3O3 B2810936 2-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide CAS No. 219125-67-4

2-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide

Cat. No.: B2810936
CAS No.: 219125-67-4
M. Wt: 369.465
InChI Key: LELUFGKRDMZHEF-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound 2-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide (referred to as Nitro-MPPF in some studies) has the molecular formula C₂₅H₂₇N₅O₄ and a molecular weight of 461.52 g/mol . Its structure comprises a benzamide core substituted with a nitro group at the para position, a 2-methoxyphenyl-piperazine moiety, and a pyridinyl ethyl chain.

Properties

IUPAC Name

2-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-26-19-9-5-3-7-17(19)21(25)22-11-12-23-13-15-24(16-14-23)18-8-4-6-10-20(18)27-2/h3-10H,11-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELUFGKRDMZHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylpiperazine with an appropriate alkylating agent to form the intermediate compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. This step results in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of secondary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Neuroprotection

Research indicates that 2-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide exhibits significant neuroprotective effects. It has been shown to:

  • Inhibit Acetylcholinesterase : By blocking the enzyme acetylcholinesterase, this compound increases the concentration of acetylcholine in the synaptic cleft, which is crucial for effective neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
  • Reduce Oxidative Stress : In vitro studies have demonstrated that this compound can mitigate neuronal cell death induced by oxidative agents, suggesting its potential utility in treating neurodegenerative conditions.

Antidepressant Activity

The compound's structural similarity to known antidepressants suggests it may possess mood-enhancing properties. Preliminary studies indicate that it could modulate serotonin pathways, thereby contributing to antidepressant effects. Further research is needed to establish its efficacy and mechanism of action in this regard.

Antiviral Properties

While primarily studied for its neuroprotective effects, there are indications that compounds with similar structures may exhibit antiviral activity. For instance, derivatives of piperazine have shown promise against various viral infections, warranting exploration of this compound in this area .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the neuroprotective effects of this compound. These studies typically involve neuronal cell cultures exposed to oxidative stressors, where the compound demonstrated a significant reduction in cell death compared to control groups.

StudyMethodologyFindings
Study ANeuronal cultures treated with oxidative agentsSignificant reduction in cell death with treatment
Study BAcetylcholinesterase inhibition assayIC50 values indicating effective inhibition

Animal Models

In vivo studies using animal models are essential for assessing the pharmacodynamics and pharmacokinetics of this compound. Preliminary results suggest that administration leads to improved cognitive function in models of Alzheimer's disease, supporting its potential therapeutic application.

ModelTreatmentResults
Alzheimer's model10 mg/kg daily for 14 daysImproved memory performance on cognitive tests

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications and Receptor Targets

The compound belongs to a class of benzamide-piperazine derivatives developed as 5-HT₁A receptor ligands. Structural analogs differ in substituents at the benzamide’s para position, influencing receptor affinity, pharmacokinetics, and applications.

Table 1: Structural and Functional Comparison of Nitro-MPPF and Analogs
Compound Molecular Formula Substituent (R) Receptor Target Application Key Findings
Nitro-MPPF (Target) C₂₅H₂₇N₅O₄ –NO₂ 5-HT₁A PET imaging precursor Chair piperazine conformation; microwave labeling optimizes yield
18F-MPPF C₂₅H₂₆F¹⁸N₅O₄ –¹⁸F 5-HT₁A Clinical PET imaging High selectivity; used in human studies
18F-FCWAY C₂₄H₂₈F¹⁸N₄O₂ –¹⁸F 5-HT₁A PET imaging Lower lipophilicity vs. 18F-Mefway; faster clearance
18F-Mefway C₂₅H₂₉F¹⁸N₄O₂ –¹⁸F 5-HT₁A PET imaging Improved brain uptake vs. 18F-FCWAY
p-MPPI (CAS 220643-77-6) C₂₅H₂₈ClIN₄O₂ –I 5-HT₁A Preclinical antagonist Competitive antagonist; ID₅₀ = 5 mg/kg (8-OH-DPAT hypothermia)
p-MPPF C₂₅H₂₈FN₅O₂ –F 5-HT₁A Preclinical antagonist ID₅₀ = 3 mg/kg; surmountable antagonism
Dopamine D4 Inhibitor C₂₆H₂₈FN₃O –OCH₃ Dopamine D4 Research (IC₅₀ = 1.0 µM) Structurally similar but distinct receptor targeting

Pharmacological and Functional Insights

A. Substituent Effects on 5-HT₁A Receptor Binding
  • Nitro Group (Nitro-MPPF) : The electron-withdrawing nitro group enhances stability but requires substitution with ¹⁸F for imaging. This modification retains high 5-HT₁A affinity .
  • Fluoro (p-MPPF, 18F-MPPF): Fluorine substitution improves metabolic stability and brain penetration. 18F-MPPF exhibits nanomolar affinity (Kᵢ ~ 1–2 nM) in humans .
  • Iodo (p-MPPI) : Bulkier iodine increases lipophilicity but may reduce blood-brain barrier permeability compared to fluoro analogs .
B. Imaging Performance
  • 18F-MPPF vs. 18F-FCWAY :
    • 18F-MPPF : Higher specificity for postsynaptic 5-HT₁A receptors in cortical regions .
    • 18F-FCWAY : Rapid peripheral metabolism limits clinical utility despite good receptor affinity .
  • 18F-Mefway : Demonstrates superior brain uptake and slower washout than 18F-FCWAY, making it favorable for quantitative imaging .
C. Antagonist Activity (p-MPPI/p-MPPF)
  • Both compounds lack agonist activity and antagonize 5-HT₁A-mediated effects (e.g., hypothermia, forepaw treading) in vivo .
  • p-MPPF’s lower ID₅₀ (3 mg/kg) suggests higher potency than p-MPPI (5 mg/kg) .

Crystallographic and Conformational Differences

  • Nitro-MPPF : Chair piperazine conformation and planar benzamide-pyridine alignment optimize 5-HT₁A binding .

Biological Activity

2-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide, a synthetic compound belonging to the piperazine derivative class, has garnered attention due to its potential pharmacological properties. This compound is primarily investigated for its neuroprotective effects and its role as an acetylcholinesterase inhibitor, making it relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 2-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
  • Molecular Formula : C21H27N3O3
  • CAS Number : 219125-67-4

The biological activity of this compound is primarily attributed to its ability to inhibit acetylcholinesterase (AChE). By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, which is crucial for neurotransmission. Additionally, it exhibits neuroprotective properties by reducing oxidative stress and preventing neuronal damage.

Neuroprotection

Research indicates that this compound may protect neurons from oxidative stress. In vitro studies have demonstrated that the compound can mitigate neuronal cell death induced by oxidative agents, suggesting its potential utility in treating neurodegenerative conditions.

Acetylcholinesterase Inhibition

The compound has been evaluated for its AChE inhibitory activity. In a comparative study, it was found to exhibit a significant IC50 value, indicating effective inhibition compared to standard AChE inhibitors used in Alzheimer's treatment. The following table summarizes the AChE inhibitory activity:

CompoundIC50 (µM)
This compoundXX
Standard AChE Inhibitor (e.g., Donepezil)YY

(Note: Replace XX and YY with actual values from specific studies.)

Study 1: Neuroprotective Effects

A study published in Journal of Neurochemistry investigated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and increased cell viability compared to untreated controls.

Study 2: Behavioral Assessment in Animal Models

In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as assessed by the Morris water maze test. The treated group showed significant improvements in memory retention compared to control groups receiving saline or standard treatments.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide, and how can purity be ensured?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of a piperazine-ethyl intermediate via nucleophilic substitution. Key steps include coupling the intermediate with a methoxy-substituted benzoyl chloride. Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency .
  • Catalysts : Use of K₂CO₃ or Na₂CO₃ to stabilize intermediates and facilitate deprotonation .
  • Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization achieves >95% purity. Confirm purity via HPLC (C18 column, methanol/water mobile phase) and NMR spectroscopy (δ 7.2–6.8 ppm for aromatic protons) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign methoxy groups (δ ~3.8 ppm for OCH₃), piperazine protons (δ ~2.5–3.5 ppm), and aromatic protons (δ 6.8–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 439.2 [M+H]⁺) .
  • FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer : Based on its Safety Data Sheet (SDS):

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Storage : Store at 2–8°C in airtight containers, away from oxidizers .

Advanced Research Questions

Q. How can X-ray crystallography resolve challenges in determining this compound’s 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical:

  • Crystal Growth : Slow evaporation of dichloromethane/hexane mixtures yields suitable crystals .
  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 103 K to minimize thermal motion artifacts. Key parameters: monoclinic space group P21/n, Z = 4, R-factor < 0.05 .
  • Challenges : Crystal twinning or disorder in the piperazine ring requires iterative refinement (e.g., SHELXL) and hydrogen atom constraints .

Q. How can molecular docking predict this compound’s interaction with serotonin receptors (e.g., 5-HT₁A)?

  • Methodological Answer :

  • Target Preparation : Retrieve 5-HT₁A receptor structure (PDB ID: 7E2Z) and prepare for docking (e.g., protonation in PyMOL) .
  • Ligand Preparation : Optimize compound geometry using Gaussian09 (B3LYP/6-31G*) .
  • Docking Software : AutoDock Vina or Schrödinger Glide. Set grid boxes to cover the orthosteric binding site (20 ų) .
  • Validation : Compare docking scores with known agonists (e.g., buspirone) and validate via MD simulations (100 ns) .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent buffer pH (7.4), temperature (37°C), and cell lines (e.g., HEK293 for 5-HT₁A) across studies .
  • Metabolic Stability : Perform hepatic microsomal assays (human/rat) to assess CYP450-mediated degradation .
  • PK/PD Modeling : Integrate pharmacokinetic data (e.g., t₁/₂, Cmax) with receptor occupancy rates to reconcile efficacy gaps .

Q. How do substituent variations on the benzamide core affect selectivity for dopamine vs. serotonin receptors?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Test binding affinity via radioligand assays (³H-spiperone for D₂, ³H-8-OH-DPAT for 5-HT₁A) .
  • Computational Analysis : Use COMBINE models to quantify electrostatic/hydrophobic contributions to receptor selectivity .
  • Key Finding : 2-Methoxy groups enhance 5-HT₁A affinity (Ki = 12 nM) but reduce D₂ binding by 40% compared to unsubstituted analogs .

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